![molecular formula C11H21N3O2S B3121818 Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate CAS No. 294622-55-2](/img/structure/B3121818.png)
Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H29N3O2 . It is a solid substance at 20℃ . The compound is white to light yellow in color and appears as a powder or crystal .
Physical And Chemical Properties Analysis
Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate is a solid substance at 20℃ . It has a molecular weight of 283.42 . The compound is white to light yellow in color and appears as a powder or crystal .Scientific Research Applications
Synthesis of Novel Organic Compounds
“Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Biological Evaluation
The compound has been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The antibacterial and antifungal activities of the compound have been studied against several microorganisms, and were found to be moderately active .
X-ray Diffraction Studies
The structures of the compound and its derivatives were further confirmed by single crystal X-ray diffraction analysis . A detailed analysis of the intermolecular interactions and crystal packing was performed via Hirshfeld surface analysis and fingerprint plots .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
Synthesis of Biologically Active Natural Products
The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Preparation of Lipopolymers
1-Boc-piperazine, a derivative of the compound, may be used in the termination step during synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .
Safety and Hazards
Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
While specific future directions for Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate are not mentioned in the search results, related compounds have been studied for their potential applications in various fields . For example, N-Boc piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing piperazine rings are known for their conformational flexibility and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Mode of Action
It’s known that the piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .
Biochemical Pathways
Piperazine derivatives are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
It’s known that compounds containing piperazine rings can exhibit a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
properties
IUPAC Name |
tert-butyl 4-(2-amino-2-sulfanylideneethyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)14-6-4-13(5-7-14)8-9(12)17/h4-8H2,1-3H3,(H2,12,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMRLAGHAAUVBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163681 | |
Record name | 1,1-Dimethylethyl 4-(2-amino-2-thioxoethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801163681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate | |
CAS RN |
294622-55-2 | |
Record name | 1,1-Dimethylethyl 4-(2-amino-2-thioxoethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=294622-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(2-amino-2-thioxoethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801163681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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